molecular formula C18H16ClFN4O2S B2923202 N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1251630-72-4

N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2923202
CAS No.: 1251630-72-4
M. Wt: 406.86
InChI Key: PEFJPIHHTLSRSM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic specialty chemical featuring a 1,3,4-thiadiazole core, a structure recognized for its diverse biological activities and presence in pharmaceutical research . The molecule integrates a 3-chloro-4-fluorobenzyl moiety, a scaffold present in compounds studied for their crystallographic properties and molecular interactions, such as intramolecular hydrogen bonding that can influence solid-state structure . This specific structural architecture suggests potential application as a key intermediate or target molecule in medicinal chemistry and drug discovery programs, particularly in the development of kinase inhibitors or antiviral agents, given that analogous thiadiazole and acetamide derivatives are investigated for these purposes . Its mechanism of action in biological systems is hypothesized to involve targeted protein inhibition, potentially interacting with ATP-binding sites or allosteric pockets on enzymes, a common trait of heterocyclic compounds containing nitrogen and sulfur atoms . The presence of the 3-methoxyphenylanilino group further enhances its potential for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with various hydrophobic enzyme sub-pockets. This compound is provided for research applications only, including but not limited to use as a standard in analytical method development, a building block for the synthesis of more complex chemical entities, or a candidate for high-throughput screening in phenotypic or target-based assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2S/c1-26-13-4-2-3-12(8-13)22-18-24-23-17(27-18)9-16(25)21-10-11-5-6-15(20)14(19)7-11/h2-8H,9-10H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFJPIHHTLSRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Compound Name Substituents Key Structural Features Reference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 4-Trifluoromethylphenyl, thiol group Enhanced lipophilicity due to CF₃; thiol group may influence redox activity
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene, 4-methylphenyl Schiff base formation alters electronic properties; methyl group increases steric bulk
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Chlorophenoxy, trifluoromethylbenzylsulfanyl Sulfanyl linkage improves solubility; CF₃ enhances halogen bonding
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 4-Chlorobenzylsulfonyl, 4-methoxyphenyl Sulfonyl group increases polarity; methoxy enhances π-π interactions

Key Observations :

  • Methoxy vs. Trifluoromethyl : The 3-methoxyphenyl group offers moderate electron-donating effects, contrasting with the strong electron-withdrawing CF₃ group in , which may alter metabolic pathways.

Target Compound Hypotheses :

  • Dual halogenation (Cl, F) may synergize antimicrobial or anticancer effects, as seen in .
  • The methoxy group could modulate cytochrome P450 interactions, reducing toxicity compared to CF₃-containing analogs .

Physicochemical Properties

Comparative data for solubility, molecular weight (MW), and stability:

Compound MW (g/mol) Solubility Trends Stability Notes Reference
Target Compound ~435 (estimated) Low (hydrophobic Cl/F) Likely stable under acidic conditions N/A
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-CF₃-phenyl)acetamide 357.3 Moderate (thiol polarity) Oxidative degradation risk
2-(4-Chlorophenoxy)-N-(5-{[4-CF₃-benzyl]sulfanyl}-thiadiazol-2-yl)acetamide 437.8 Low (CF₃/sulfanyl) Photostability concerns

Critical Analysis :

  • The target compound’s higher MW (~435) compared to may reduce bioavailability but improve target affinity.
  • Fluorine substitution typically enhances metabolic stability, as observed in .

Recommendations :

  • Conduct in vitro assays against bacterial/fungal strains using protocols from .
  • Perform crystallographic studies (via SHELX ) to elucidate conformational preferences.

Q & A

Q. Table 1: Representative Synthetic Conditions

Reference IDReactantsConditionsPurification Method
2-amino-thiazole derivative20–25°C, triethylamine/dioxaneRecrystallization (ethanol-DMF)
2-amino-oxadiazole derivativeReflux, 4 hoursRecrystallization (pet-ether)
Thiosemicarbazide, POCl₃90°C reflux, pH 8–9 adjustmentFiltration, DMSO/water recrystallization

[Basic] Which spectroscopic methods confirm the compound’s structure?

Answer:
Structural validation relies on:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic substituents, acetamide groups) .
  • HRMS : Verifies molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. Table 2: Analytical Techniques

Reference IDTechniqueKey Insights
HRMS, NMRConfirms molecular formula and substituent positions
X-ray diffractionIdentifies hydrogen bonding (N–H⋯N, C–H⋯F/O)

[Advanced] How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity .
  • Temperature control : Reflux conditions (e.g., 90°C for 3 hours) improve reaction completion .
  • Stoichiometry : Equimolar ratios of amine and chloroacetyl chloride minimize side products .
  • Workup adjustments : pH adjustment (e.g., ammonia to pH 8–9) precipitates pure products .

[Advanced] How to resolve contradictions in spectroscopic data for structural confirmation?

Answer:
Contradictions arise from dynamic molecular conformations or impurities. Mitigation involves:

  • Multi-technique validation : Cross-referencing NMR, HRMS, and X-ray data .
  • Crystallographic analysis : X-ray diffraction resolves ambiguities in hydrogen bonding or stereochemistry .
  • Computational modeling : DFT calculations predict NMR shifts or molecular geometry for comparison .

[Basic] What functional groups influence the compound’s reactivity?

Answer:
Critical groups include:

  • 1,3,4-Thiadiazole ring : Participates in π-π stacking and hydrogen bonding .
  • Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .
  • Halogen substituents (Cl, F) : Enhance lipophilicity and influence bioactivity .

[Advanced] How to evaluate the compound’s bioactivity against enzyme targets?

Answer:
Methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values for acetylcholinesterase (AChE) or microbial targets using spectrophotometric methods .
  • Docking studies : Predict binding interactions with active sites (e.g., AChE catalytic triad) .
  • Cell-based assays : Assess cytotoxicity or antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) determination .

[Advanced] What purification challenges exist, and how are they addressed?

Answer:
Challenges include low solubility and byproduct contamination. Solutions:

  • Recrystallization : Solvent mixtures (e.g., ethanol-DMF) improve crystal purity .
  • Chromatography : Column chromatography isolates isomers or polar impurities .
  • pH-driven precipitation : Adjusting pH during workup isolates neutral products .

[Advanced] How to design stability studies under varying pH and temperature?

Answer:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • Thermal stability : Reflux in solvents (e.g., ethanol) to simulate long-term storage .
  • Analytical monitoring : Track degradation via HPLC or TLC .

[Basic] What are the compound’s key structural motifs for drug design?

Answer:

  • Thiadiazole core : Imparts metabolic stability and hydrogen-bonding capacity .
  • Halogenated benzyl groups : Enhance binding to hydrophobic enzyme pockets .
  • Methoxy-phenylamino group : Modulates electronic properties for target selectivity .

[Advanced] How to scale up synthesis without compromising purity?

Answer:

  • Continuous flow systems : Improve heat/mass transfer for exothermic reactions .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
  • Solvent recycling : Reduce costs by recovering dioxane or DMSO .

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